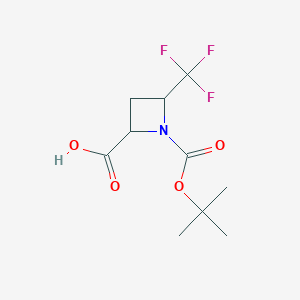
1-tert-Butoxycarbonyl-4-(trifluoromethyl)azetidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butoxycarbonyl-4-(trifluoromethyl)azetidine-2-carboxylic acid is a compound of significant interest in organic chemistry. It features a four-membered azetidine ring, which is a nitrogen-containing heterocycle, substituted with a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in various synthetic and research applications.
Méthodes De Préparation
The synthesis of 1-tert-Butoxycarbonyl-4-(trifluoromethyl)azetidine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the strain-release reaction of 1-azabicyclo[1.1.0]butane, followed by functionalization to introduce the Boc and trifluoromethyl groups . The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity.
Industrial production methods may employ flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems enable precise control over reaction conditions, leading to improved scalability and reproducibility.
Analyse Des Réactions Chimiques
1-tert-Butoxycarbonyl-4-(trifluoromethyl)azetidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The trifluoromethyl group can participate in substitution reactions, often using radical intermediates.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and radical initiators for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Applications De Recherche Scientifique
1-tert-Butoxycarbonyl-4-(trifluoromethyl)azetidine-2-carboxylic acid finds applications in various fields of scientific research:
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Mécanisme D'action
The mechanism of action of 1-tert-Butoxycarbonyl-4-(trifluoromethyl)azetidine-2-carboxylic acid involves its interaction with molecular targets through its functional groups. The Boc group provides protection to the nitrogen atom, allowing selective reactions at other sites. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design .
Comparaison Avec Des Composés Similaires
1-tert-Butoxycarbonyl-4-(trifluoromethyl)azetidine-2-carboxylic acid can be compared with other similar compounds, such as:
tert-Butoxycarbonyl-protected azetidines: These compounds share the Boc protecting group but may differ in other substituents, affecting their reactivity and applications.
Trifluoromethyl-substituted azetidines: These compounds have the trifluoromethyl group but may lack the Boc protection, leading to different chemical properties and uses.
The uniqueness of this compound lies in the combination of the Boc and trifluoromethyl groups, which confer distinct advantages in terms of stability, reactivity, and versatility in synthetic applications.
Propriétés
Formule moléculaire |
C10H14F3NO4 |
|---|---|
Poids moléculaire |
269.22 g/mol |
Nom IUPAC |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)azetidine-2-carboxylic acid |
InChI |
InChI=1S/C10H14F3NO4/c1-9(2,3)18-8(17)14-5(7(15)16)4-6(14)10(11,12)13/h5-6H,4H2,1-3H3,(H,15,16) |
Clé InChI |
VWYSNRWTEOJVIC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C(CC1C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-({3-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]allanoyl}oxy)-4-(trifluoromethyl)benzenecarboximidamide](/img/structure/B15200945.png)
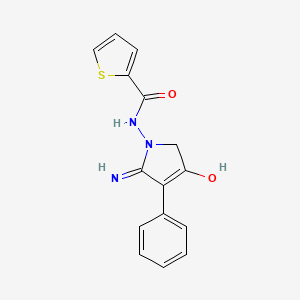
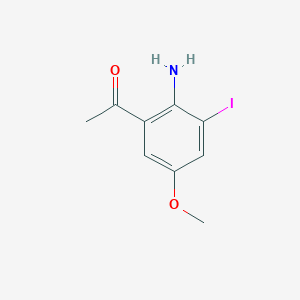
![(1R,3S,4S,5R,6R)-4,6,8-Trihydroxy-3-(4-nitrophenoxy)-2-oxaspiro[bicyclo[4.2.0]octane-7,1'-cyclohexan]-5-yl benzoate](/img/structure/B15200971.png)

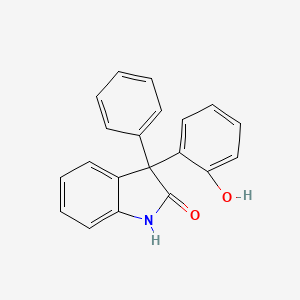
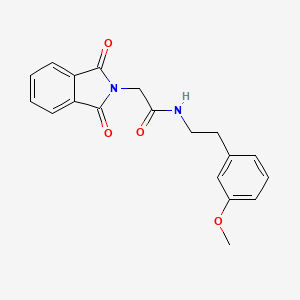
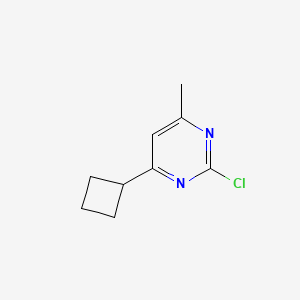

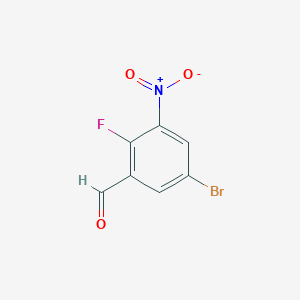
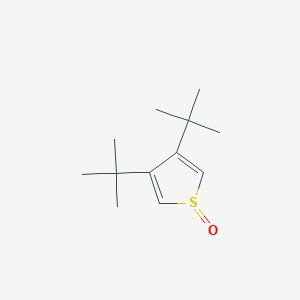
![3,5,5'-Trimethyl-1'H-[1,3'-bipyrazol]-4'-amine](/img/structure/B15201029.png)

![2-(4-Fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine](/img/structure/B15201056.png)
